Cas no 1092-04-2 (Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)-)

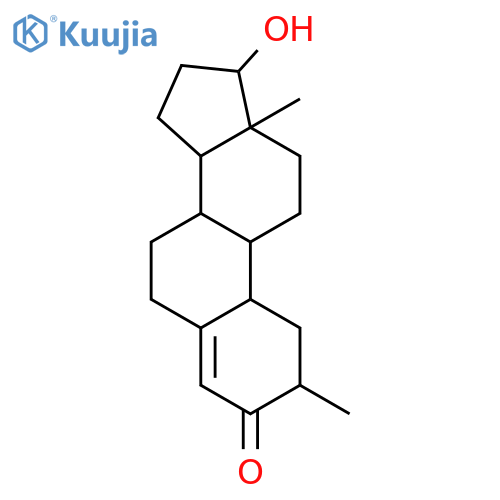

1092-04-2 structure

商品名:Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)-

Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)- 化学的及び物理的性質

名前と識別子

-

- Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)-

- Estr-4-en-3-one, 17.beta.-hydroxy-2.alpha.-methyl-

- Estr-4-en-3-one, 17.β.-hydroxy-2.α.-methyl-

- 2,3-DIHYDROXYURS-12-EN-28-OIC ACID

- 2-A-HYDROXYURSOLIC ACID

- 2ALPHA-HYDROXYURSOLIC ACID

- Colosolic acid

- CORIOLUSVERSICOLORPOLYSACCHARIDE

- Corosolic

- Corsolicacid

- HYDROXYURSOLIC ACID

- 17beta-hydroxy-2alpha-methylestr-4-en-3-one

- RU-3110

- Estr-4-en-3-one, (2.alpha.,17.beta.)-

- U 5520

- UNII-N6WOZ37NLU

- NSC29840

- 2alpha-Methyl-19-nortestosterone

- N6WOZ37NLU

- 2-.alpha.-methyl-19-nortestosterone

- 2.alpha.-Methyl-19-nortestosterone

- 19-Nortestosterone, 2.alpha.-methyl-

- NSC-29840

- SCHEMBL16188696

- Q27148892

- RU 3110

- (2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

- CHEBI:79760

- Estr-4-en-3-one, 17-hydroxy-2-methyl-, (2.alpha.,17.beta.)-

- 17-Hydroxy-2-methylestr-4-en-3-one

- 1092-04-2

- NSC 29840

- 17-.beta.-hydroxy-2-.alpha.-methylestr-4-en-3-one

- DTXSID00911026

-

- インチ: InChI=1S/C19H28O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,13-16,18,21H,3-9H2,1-2H3

- InChIKey: KJERLNHLVKUCEM-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C)CC2C3CCC4(C(CCC4C3CCC2=C1)O)C

計算された属性

- せいみつぶんしりょう: 288.20900

- どういたいしつりょう: 288.208930132g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 494

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- PSA: 37.30000

- LogP: 3.73510

Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)- 関連文献

-

1. 969. Modified steroid hormones. Part XXIX. Some 17α-chloroethynyl-17β-hydroxy-derivativesC. Burgess,D. Burn,J. W. Ducker,B. Ellis,P. Feather,A. K. Hiscock,A. P. Leftwick,J. S. Mills,V. Petrow J. Chem. Soc. 1962 4995

-

2. Conformational studies. Part 9. Some exceptions to the axial halogeno-ketone ruleJohn S. E. Holker,W. Reginald Jones,Michael G. R. Leeming,Gerald M. Holder,John M. Midgley,John E. Parkin,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1978 253

-

3. 561. Steroids containing ring A aromatic. Part VII. Oxidative cleavage of 1-hydroxy-4-methyl-1,3,5(10)-triene steroidsE. Caspi,P. K. Grover,D. M. Piatak,Y. Shimizu J. Chem. Soc. 1965 3052

-

4. Total synthesis of 12-methyl-19-nor-steroidsRobert V. Coombs,Robert P. Danna J. Chem. Soc. Perkin Trans. 1 1976 1643

-

5. Conformational studies. Part 5. Functionalisation of methyl groups in 4,4-dimethyl steroidsJohn M. Midgley,John E. Parkin,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1977 834

-

D. N. Kirk Nat. Prod. Rep. 1986 3 505

-

A. B. Turner Nat. Prod. Rep. 1992 9 37

-

8. 249. Steroids. Part CLXXII. Factors controlling the direction of enol acetylation of 3-oxo-steroidsB. Berkoz,E. P. Chavez,Carl Djerassi J. Chem. Soc. 1962 1323

-

9. Cycloaddition route to 14,17-ethano- and 14-alkyl-19-norsteroidsJames R. Bull,Russell I. Thomson J. Chem. Soc. Perkin Trans. 1 1990 241

-

J. Elks Nat. Prod. Rep. 1985 2 461

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量